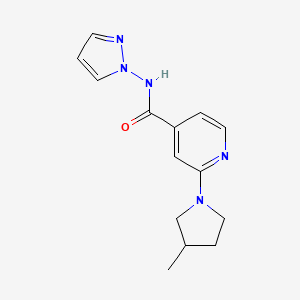![molecular formula C15H20BNO4 B7358945 1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)
1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide is a synthetic compound known for its diverse applications in several fields. It's a member of the benzoxaborole class, notable for their boron-containing structure which is crucial in various biological and chemical contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multiple routes. A common method involves the reaction between 1,3-dihydro-2,1-benzoxaborole and a cyclobutyl derivative under specific reaction conditions such as controlled temperature and pH. An example of a synthetic route might include the following steps:
Formation of the cyclobutyl intermediate: : Using cyclobutanone as a starting material, it undergoes an etherification reaction with isopropanol in the presence of an acid catalyst.
Coupling Reaction: : The cyclobutyl intermediate is then reacted with 1,3-dihydro-2,1-benzoxaborole under basic conditions, possibly involving a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the process may involve:
Bulk Preparation of Intermediates: : Large-scale production of cyclobutyl intermediates in batch reactors.
Automated Coupling: : Employing continuous flow reactors to ensure consistent production.
Purification: : Using chromatographic techniques or crystallization to obtain high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Can be reduced to more simple derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, often with halide reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: : Halide reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: : Formation of aldehyde or carboxylic acid derivatives.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzoxaborole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology
Studied for its role as a potential inhibitor of certain enzymes due to its boron moiety which interacts with biological targets.
Medicine
Explored for its potential therapeutic uses, including antimicrobial and antifungal properties.
Industry
Utilized in the synthesis of agrochemicals and materials science for developing new functional materials.
Wirkmechanismus
The compound’s efficacy stems from its ability to interact with biological molecules, primarily through its boron atom. This allows it to form reversible covalent bonds with enzyme active sites, inhibiting their function. Its molecular targets often include enzymes like β-lactamase in bacteria, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-hydroxy-2,3-dihydro-1H-benzo[e][1,4]oxazaborine-6-carboxamide
1-hydroxy-N-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborole-6-carboxamide
Comparison
Compared to these similar compounds, 1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide offers a unique balance of stability and reactivity due to the cyclobutyl group. Its synthesis is also less complex, making it more accessible for industrial applications.
This compound's distinctive structural features and diverse reactivity make it a fascinating subject of study and a valuable tool in various scientific fields.
Eigenschaften
IUPAC Name |
1-hydroxy-N-(3-propan-2-yloxycyclobutyl)-3H-2,1-benzoxaborole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-9(2)21-13-6-12(7-13)17-15(18)10-3-4-11-8-20-16(19)14(11)5-10/h3-5,9,12-13,19H,6-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWLUNIZDCCMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C(=O)NC3CC(C3)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)
![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
